molecular formula C20H18N2O5S2 B2486450 methyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate CAS No. 896680-27-6

methyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate

Cat. No. B2486450
CAS RN: 896680-27-6
M. Wt: 430.49
InChI Key: CWCAKTUKALVFGC-UHFFFAOYSA-N
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Description

Thiophene derivatives are a significant class of compounds in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. They are used in the synthesis of various pharmacologically active molecules and materials with specific electronic properties.

Synthesis Analysis

Synthesis of thiophene derivatives often involves cyclization reactions, halogenation, and functionalization of the thiophene ring. For example, the synthesis of benzo[b]thiophene derivatives involves decarboxylation, esterification, and reactions with different organic reagents to introduce various substituents onto the thiophene ring, leading to a wide range of compounds with diverse chemical properties (Campaigne & Abe, 1975).

Molecular Structure Analysis

The crystal structure of thiophene derivatives can provide insights into their molecular conformation, intermolecular interactions, and stability. Studies have shown that these compounds can form stable crystal structures with intra- and intermolecular hydrogen bonds, enhancing their molecular stability and potentially affecting their reactivity and biological activity (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions. These reactions allow for the further functionalization of the thiophene ring and the synthesis of complex molecules with specific chemical and biological properties. For instance, novel coordination compounds of thiophene derivatives with Ni(II) and Co(II) have been synthesized and characterized, showing specific electrochemical behavior (Beloglazkina et al., 2007).

Scientific Research Applications

Cholinesterase Inhibitors and Antioxidants

Methyl 2-(thiophene-2-carboxamido)benzoate, a derivative of methyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate, has been studied for its potential as a cholinesterase inhibitor and antioxidant. Specifically, its Schiff base derivatives have shown effectiveness as dual inhibitors against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These compounds are significant in the context of treating neurodegenerative diseases like Alzheimer's. For example, compound 13 in a related study demonstrated high inhibition rates for both BChE and AChE, comparable to the standard drug Donepezil. Moreover, certain derivatives also exhibited notable antioxidant potential, highlighting their potential therapeutic applications (Kausar et al., 2021).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, closely related to the compound , have demonstrated antibacterial and antifungal activities. These compounds have been studied for their potential in addressing microbial resistance, offering new avenues for developing antimicrobial agents. For instance, specific compounds have shown efficacy against various bacterial and fungal strains, suggesting their utility in creating new antibiotic formulations (Vasu et al., 2003).

Heterocyclic Chemistry and Synthesis

The compound and its derivatives are of significant interest in heterocyclic chemistry, particularly in the synthesis of novel chemical structures. For instance, methyl 2-(bromomethyl)thiophene-3-carboxylates have been used to create new heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. Such synthetic pathways expand the repertoire of heterocyclic compounds, which are crucial in pharmaceutical and material sciences (Yagodkina-Yakovenko et al., 2018).

Crystallographic Studies

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, structurally related to the target compound, has been the subject of crystallographic studies. These studies have helped elucidate the molecular structure and bonding characteristics of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Vasu et al., 2004).

properties

IUPAC Name

methyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-22(15-6-4-3-5-7-15)29(25,26)16-10-8-14(9-11-16)18(23)21-19-17(12-13-28-19)20(24)27-2/h3-13H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCAKTUKALVFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate

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